![molecular formula C14H11N3O B2501352 2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881041-40-3](/img/structure/B2501352.png)

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

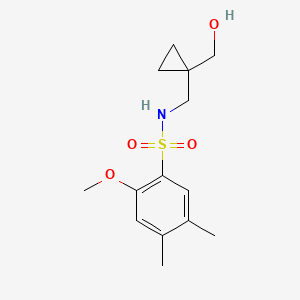

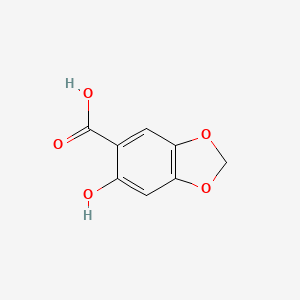

“2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” is a chemical compound with the CAS Number: 142016-38-4 . It is a solid substance and its molecular weight is 236.27 . The IUPAC name for this compound is 2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been studied extensively. One method involves the use of Brønsted acidic ionic liquid as an efficient and recyclable catalyst . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway . Another method involves the use of gold nanoparticles as a catalyst .

Molecular Structure Analysis

The molecular structure of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule . Additionally, two-dimensional homonuclear (1H-1H COSY) and heteronuclear correlation analyses (1H–13C HSQC and HMBC) can be performed to determine the exact structure of the compound .

Chemical Reactions Analysis

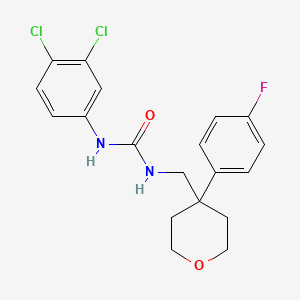

Imidazo[1,2-a]pyrimidine derivatives have been found to be effective inhibitors of mild steel corrosion in 1 mol L−1 HCl solution . The inhibitory performance of these derivatives was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), and electrochemical impedance spectroscopy (EIS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” can be determined using various analytical techniques. For instance, Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) can be used to characterize the structure of the prepared catalyst .

Applications De Recherche Scientifique

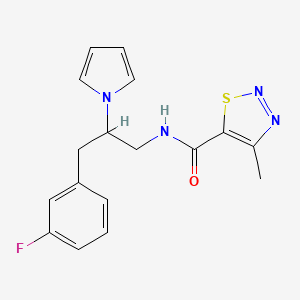

- Application : The synthesized benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were evaluated as COX-2 inhibitors. Compound 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine (5a) exhibited potent COX-2 inhibitory effects (IC50: 0.05 μM), surpassing celecoxib (reference drug) (IC50: 0.06 μM) .

- In Vivo Study : The compounds were tested for anti-nociceptive activity using the writing reflex test. Compound 2-(4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine (5d) demonstrated the highest activity (ED50: 5.75 mg/kg) .

- In Vitro Evaluation : The synthesized compounds were tested on MCF-7 breast cancer cells. All compounds showed considerable inhibitory results .

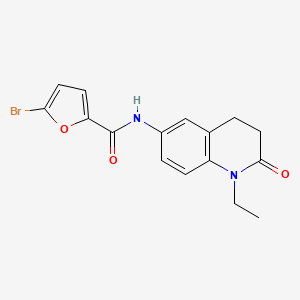

- Imidazo[1,2-a]pyridine Derivatives : These compounds exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties .

- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides : A set of these compounds showed in vitro anti-TB activity against replicating, non-replicating, MDR, and XDR strains .

Cyclooxygenase-2 (COX-2) Inhibition

Anti-Nociceptive Activity

Cytotoxicity Against Breast Cancer Cells

Broad-Spectrum Biological Activity

Treatment of Tuberculosis (TB)

Solvent-Free Synthesis of Derivatives

Orientations Futures

Future research could focus on exploring the potential applications of “2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde” in various fields such as medicine and materials science. The development of greener protocols for the synthesis of highly functionalized motifs with medicinal value is an attractive research thrust area .

Propriétés

IUPAC Name |

2-(4-methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c1-10-3-5-11(6-4-10)13-12(9-18)17-8-2-7-15-14(17)16-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJTYOVQZVJKLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-Trifluoromethyl-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B2501273.png)

![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)

![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)

![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]oxazol-2-amine](/img/structure/B2501285.png)

![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)

![3-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501290.png)